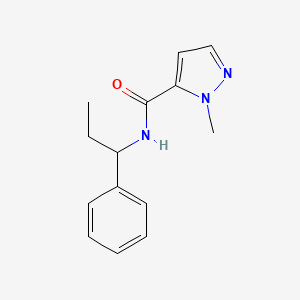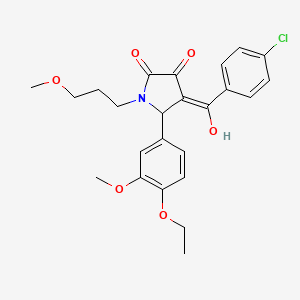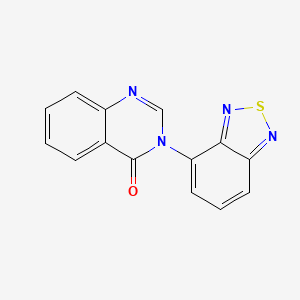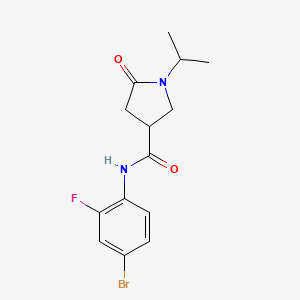![molecular formula C23H26N2O5 B5416417 N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5416417.png)
N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein neddylation. Neddylation is a post-translational modification that involves the covalent attachment of the small protein NEDD8 to target proteins, which can affect their stability, localization, and activity. MLN4924 has been found to have potent anti-cancer activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.
作用机制
N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine inhibits the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein neddylation. Neddylation is a post-translational modification that involves the covalent attachment of the small protein NEDD8 to target proteins, which can affect their stability, localization, and activity. This compound binds to the active site of NAE and prevents the formation of the NEDD8-NAE complex, thereby inhibiting neddylation. This leads to the accumulation of neddylated proteins, which can have downstream effects on cell cycle progression, DNA damage response, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in cancer cells. The compound induces cell cycle arrest in the G1 and G2/M phases, which is associated with decreased expression of cyclin-dependent kinases (CDKs) and increased expression of cyclin-dependent kinase inhibitors (CDKIs). This compound also induces apoptosis in cancer cells, which is associated with increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins. In addition, this compound has been shown to inhibit DNA damage repair pathways, which can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
实验室实验的优点和局限性
N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine has several advantages for use in laboratory experiments. The compound is highly potent and selective for NAE, which allows for the specific inhibition of neddylation. This compound has also been shown to have low toxicity in normal cells, which can reduce the risk of side effects in animal models. However, this compound has several limitations for use in laboratory experiments. The compound is highly lipophilic and has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine. One area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area of interest is the development of new formulations of this compound that can improve its solubility and pharmacokinetic properties. In addition, there is ongoing research on the combination of this compound with other chemotherapeutic agents, which could enhance its anti-tumor activity. Finally, there is interest in the development of new inhibitors of neddylation that could be used in combination with this compound to target multiple aspects of the neddylation pathway.
合成方法
The synthesis of N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine has been described in several publications. Briefly, the compound is synthesized via a multi-step process that involves the coupling of various intermediates to form the final product. The synthesis requires several chemical reagents and solvents, and is typically carried out in a laboratory setting by trained chemists.
科学研究应用
N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound has potent anti-cancer activity in a variety of cancer cell lines and animal models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in vivo. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and gemcitabine.
属性
IUPAC Name |
2-[[(E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-15(2)20(23(28)29)25-22(27)19(14-16-8-6-5-7-9-16)24-21(26)17-10-12-18(30-3)13-11-17/h5-15,20H,4H2,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSMWYLJBYQVCG-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{5-[2-(2-furyl)-1H-imidazol-1-yl]pentyl}morpholine](/img/structure/B5416334.png)

![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416363.png)
![2-benzyl-6-chloro-3-(4-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5416369.png)

![3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5416382.png)
![2-(1-{2-[(2-methylbenzyl)thio]ethyl}-1H-imidazol-2-yl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5416387.png)

![4-hydroxy-1-[(2-methyl-4-phenylpyridin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5416401.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5416404.png)
![(3R)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-1,2,3,4-tetrahydro-3-isoquinolinecarboxamide hydrochloride](/img/structure/B5416409.png)
![4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5416414.png)

